REACTION_SMILES
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[CH3:11][C:12]([C:13](=[O:14])[O:15][CH3:16])([CH2:17][OH:18])[CH3:19].[O:20]=[C:21]([O:22][CH:23]([CH3:24])[CH3:25])[N:26]=[N:27][C:28]([O:29][CH:30]([CH3:31])[CH3:32])=[O:33].[O:34]1[CH2:35][CH2:36][O:37][CH2:38][CH2:39]1.[OH:1][c:2]1[c:3]([N+:8](=[O:9])[O-:10])[n:4][cH:5][cH:6][cH:7]1>>[O:1]([c:2]1[c:3]([N+:8](=[O:9])[O-:10])[n:4][cH:5][cH:6][cH:7]1)[CH2:17][C:12]([CH3:11])([C:13](=[O:14])[O:15][CH3:16])[CH3:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)(C)CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(=O)N=NC(=O)OC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ncccc1O
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Name
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Type
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product
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Smiles
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COC(=O)C(C)(C)COc1cccnc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |